Nitrithiazoles

Nitrothiazoles are a class of organic compounds characterized by the presence of a nitro group (-NO₂) attached to a thiazole ring. These compounds exhibit a variety of physical and chemical properties, making them versatile in both academic research and industrial applications.

Typically, nitrothiazoles possess good solubility in polar solvents due to their electron-withdrawing nature from the nitro group, which stabilizes the conjugated system. This feature makes them useful intermediates in organic synthesis, where they can participate in various reactions such as nucleophilic substitution and reduction.

In pharmaceuticals, certain nitrothiazoles have been investigated for their potential anti-inflammatory and analgesic activities. They also show promise in medicinal chemistry due to their structural diversity and ability to modulate biological targets through different functional groups. For instance, nitrothiazole derivatives can interact with metal ions or specific protein receptors, leading to novel therapeutic applications.

Overall, the unique structure of nitrothiazoles allows for extensive chemical modifications, enabling them to serve as valuable tools in both research and development of new materials and drugs.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

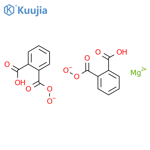

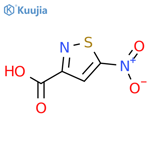

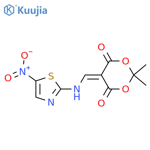

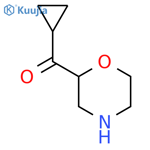

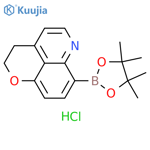

|

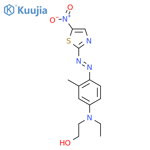

1-Cyclohexyl-3-(5-nitro-1,3-thiazol-2-yl)urea | 26173-36-4 | C10H14N4O3S |

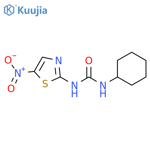

|

4-Amino-2-benzylthio-5-nitrothiazole | 845879-11-0 | C10H9N3O2S2 |

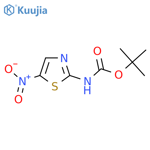

|

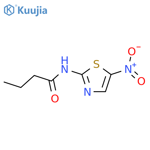

tert-butyl N-(5-nitro-1,3-thiazol-2-yl)carbamate | 1196153-47-5 | C8H11N3O4S |

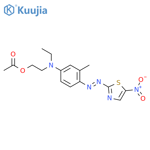

|

Disperse Blue 124 | 61951-51-7 | C16H19N5O4S |

|

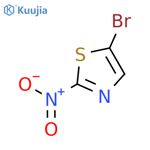

5-Bromo-2-nitrothiazole | 182692-69-9 | C3HBrN2O2S |

|

Disperse Blue 106 | 68516-81-4 | C14H17N5O3S |

|

Butanamide,N-(5-nitro-2-thiazolyl)- | 14645-50-2 | C7H9N3O3S |

|

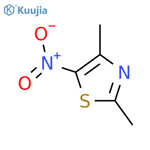

2,4-dimethyl-5-nitro-1,3-thiazole | 20751-81-9 | C5H6N2O2S |

|

5-Nitroisothiazole-3-carboxylic acid | 36778-15-1 | C4H2N2O4S |

|

2,2-dimethyl-5-{[(5-nitro-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione | 1024427-41-5 | C10H9N3O6S |

Littérature connexe

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

Fournisseurs recommandés

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés

-

-

hydrochloride Cas No: 2304635-32-1

hydrochloride Cas No: 2304635-32-1 -

-

-